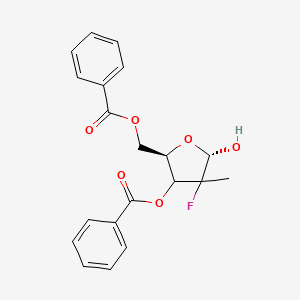
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate: is a synthetic organic compound that belongs to the class of modified sugars. This compound is characterized by the presence of fluorine and methyl groups, which are substituted at specific positions on the sugar moiety. The dibenzoate groups are esterified at the 3 and 5 positions of the pentofuranose ring, adding to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2-position of the sugar ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Methylation: Introduction of the methyl group at the 2-position, which can be done using methyl iodide in the presence of a base like sodium hydride.
Esterification: Formation of the dibenzoate esters at the 3 and 5 positions. This step involves the reaction of the hydroxyl groups with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are not protected.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although it is generally less reactive due to the strong C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of fluorine and methyl groups.
Biology:
- Investigated for its potential as a sugar mimic in biochemical studies.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential as a drug candidate or a drug delivery agent.
- Studied for its effects on metabolic pathways.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and membrane permeability. The dibenzoate groups can provide additional interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
2-Deoxy-2-fluoro-D-glucose: A fluorinated sugar used in positron emission tomography (PET) imaging.
2-Deoxy-2-methyl-D-glucose: A methylated sugar studied for its metabolic effects.
Uniqueness:
- The combination of fluorine and methyl groups at the 2-position, along with dibenzoate esters, makes (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate unique.
- Its specific structural features can lead to distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H19FO6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[(2R,5S)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16?,19+,20?/m1/s1 |
Clé InChI |
KIGQNEVACHEDCP-GGYOGLCLSA-N |
SMILES isomérique |
CC1([C@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)F |
SMILES canonique |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
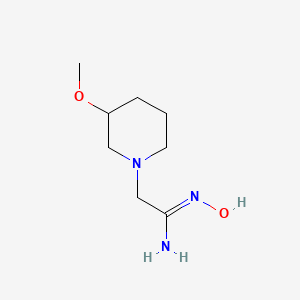
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
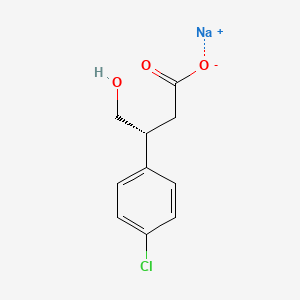
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
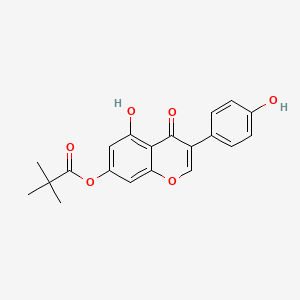
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)



![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
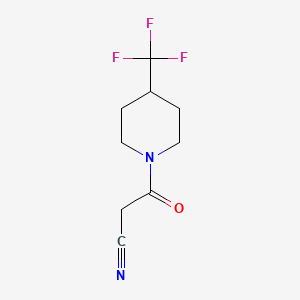
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
